4-benzoyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
Overview
Description
4-benzoyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a heterocyclic compound that features a thiazepine ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a thiazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
4-benzoyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-benzoyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene: Another heterocyclic compound with similar structural features.
Thiazepine derivatives: Compounds with a thiazepine ring that may have similar chemical properties.
Uniqueness
4-benzoyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is unique due to its specific fusion of a thiazepine ring with a thiophene ring, which imparts distinct electronic and steric properties
Biological Activity
4-benzoyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one (CAS: 477845-63-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, particularly focusing on its anticancer properties and other pharmacological effects.
The molecular formula of this compound is C14H11N2O2S2, with a molar mass of 289.37 g/mol. The compound features a thieno-thiazepine structure that is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H11N2O2S2 |
Molar Mass | 289.37 g/mol |
Density | 1.394 ± 0.06 g/cm³ (Predicted) |
Boiling Point | 486.1 ± 45.0 °C (Predicted) |
pKa | -2.27 ± 0.20 (Predicted) |
Synthesis
The synthesis of thieno-thiazepine derivatives typically involves multi-step reactions that include cyclization and functionalization processes. Although specific synthetic routes for this compound have not been extensively documented in the literature, similar compounds have been synthesized using methods such as cyclization of thiazepine precursors with benzoyl derivatives.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In studies involving similar thiazepine derivatives, compounds showed potent inhibitory effects against colorectal (HCT-116 and SW480), lung (NCI-H460), and cervical (SiHa) cancer cells. The IC50 values ranged from micromolar to nanomolar concentrations depending on the specific derivative used .
Cell Line | IC50 (µM) |
---|---|
HCT-116 | ~10 |
SW480 | ~15 |
NCI-H460 | ~12 |
SiHa | ~8 |
These results suggest that this compound may possess comparable or enhanced anticancer properties.
The mechanism by which thieno-thiazepine derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells through various pathways such as inhibition of cell cycle progression and modulation of apoptosis-related proteins . Further molecular docking studies indicate that these compounds may interact with specific targets involved in cancer cell proliferation.
Other Pharmacological Activities
In addition to anticancer properties, derivatives of thieno-thiazepines have shown potential in other areas:
- Antimicrobial Activity : Some studies have reported that thieno-thiazepine compounds exhibit antibacterial and antifungal activities against a range of pathogens.
- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties in preclinical models, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
A case study involving the synthesis and evaluation of related thiazepine analogs highlighted their efficacy against multiple cancer types. The study reported significant cytotoxicity with selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index .
Properties
IUPAC Name |
4-benzoyl-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S2/c16-12(10-4-2-1-3-5-10)15-7-9-19-14-11(13(15)17)6-8-18-14/h1-6,8H,7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDVSNSFUZYINN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=CS2)C(=O)N1C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331829 | |
Record name | 4-benzoyl-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821677 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477845-63-9 | |
Record name | 4-benzoyl-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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